Specific Scientific Field: Pharmaceutical Analytical Chemistry
Summary of the Application: This compound is used in the assay of the bronchodilator drug terbutaline sulfate and its pro-drug bambuterol hydrochloride in pure form and pharmaceutical preparations.
Methods of Application or Experimental Procedures: The technique uses NMR spectroscopy with deuterium oxide (D2O) as an 1H-NMR solvent and phloroglucinol anhydrous as an internal standard (IS). The resulting quantitative signals of the studied drugs were corrected comparatively to the phloroglucinol signal at 5.9 ppm.
Results or Outcomes: The two drugs were rectilinear over the concentration range of 1.0–16.0 mg/mL.
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO·ClH and a molecular weight of approximately 202.12 g/mol. This compound appears as a solid at room temperature and is typically stored under inert atmospheres to maintain its stability. It is characterized by the presence of a tert-butylamino group, a chloropropanol moiety, and a hydrochloride salt form, which enhances its solubility in water .
Several methods have been developed for synthesizing 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride:
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has several applications:
Interaction studies involving 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest potential interactions with serotonin and adrenergic receptors, which could inform its role in modulating physiological responses. Detailed studies are required to clarify these interactions and their implications for therapeutic use .
Several compounds share structural or functional similarities with 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
1-(Aminomethyl)-3-chloropropan-2-ol | Aminomethyl group instead of tert-butyl | Different amino group may alter biological activity |
1-(Isopropylamino)-3-chloropropan-2-ol | Isopropyl group | Potentially different receptor interactions |
1-(Cyclohexylamino)-3-chloropropan-2-ol | Cyclohexyl group | Increased hydrophobicity may affect pharmacokinetics |
These compounds highlight the uniqueness of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, particularly regarding its specific biological interactions and potential applications in drug development. Each compound's distinct structural features lead to varying properties and activities, making them suitable for different research focuses or therapeutic targets .
Irritant